molecular formula C11H10FNO B8479801 1-n-Glycidyl-4-fluoro-indole

1-n-Glycidyl-4-fluoro-indole

Cat. No.: B8479801
M. Wt: 191.20 g/mol
InChI Key: SIUOZYOLMBWWRU-UHFFFAOYSA-N
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Description

1-n-Glycidyl-4-fluoro-indole (CID 15524202) is a fluorinated indole derivative with the molecular formula C11H10FNO . This compound is of significant interest in medicinal chemistry research, particularly as a synthetic intermediate for developing novel serotonergic agents . Indole derivatives are versatile building blocks in organic synthesis, and the presence of both a fluorine atom and a glycidyl group on the indole scaffold makes this compound a valuable precursor for creating more complex molecules . The glycidyl group is a reactive epoxide, allowing for ring-opening reactions with various nucleophiles, which can be utilized to attach other pharmacologically active moieties. Researchers are exploring such indole-based compounds for their potential as serotonin reuptake inhibitors . These inhibitors are crucial tools for studying central nervous system (CNS) disorders, including depression, anxiety, and other conditions affected by serotonin levels . As a fluorinated building block, it is also relevant in the development of materials for advanced applications such as OLEDs and dye-sensitized solar cells (DSSCs) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10FNO

Molecular Weight

191.20 g/mol

IUPAC Name

4-fluoro-1-(oxiran-2-ylmethyl)indole

InChI

InChI=1S/C11H10FNO/c12-10-2-1-3-11-9(10)4-5-13(11)6-8-7-14-8/h1-5,8H,6-7H2

InChI Key

SIUOZYOLMBWWRU-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C=CC3=C2C=CC=C3F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key structural differences among similar compounds are summarized below:

Compound Name Substituents Key Functional Groups Molecular Weight (g/mol)
1-n-Glycidyl-4-fluoro-indole 4-F, N-glycidyl Epoxide, Indole ~205 (estimated)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-carboxamide, 4-benzoylphenyl Amide, Benzophenone 359.12
1-Benzyl-4-fluoro-1H-indol-3-yl)methanol 4-F, N-benzyl, 3-hydroxymethyl Alcohol, Benzyl 255.28
4-Fluoro-7-iodo-1H-indole 4-F, 7-I Halogens (F, I) 261.03
5-Fluoro-3-(triazolyl)ethyl-indole derivatives 5-F, 3-triazole-ethyl Triazole, Ethylene linker ~300–350 (estimated)
  • Fluorine Position : Fluorine at the 4-position (target compound) vs. 5-position (e.g., ) alters electronic distribution and steric interactions. The 4-F substitution may enhance ring electron-withdrawing effects, influencing reactivity in nucleophilic aromatic substitution or hydrogen bonding .
  • N-Substituents : The glycidyl group’s epoxide offers unique reactivity for ring-opening reactions, contrasting with the benzyl () or carboxamide () groups, which prioritize steric bulk or hydrogen-bonding capabilities.

Physicochemical Properties

Compound Melting Point (°C) Solubility Trends Stability Notes
This compound Not reported Likely polar aprotic solvents Epoxide sensitive to moisture
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 Low in hexane, high in CHCl₃/MeOH Stable under reflux conditions
4-Fluoro-7-iodo-1H-indole Not reported Moderate in organic solvents Iodo group may degrade under light
Triazole Derivatives 153–250 High in ethyl acetate/cyclohexane Stable at room temperature
  • The glycidyl group’s polarity may enhance solubility in DMSO or THF but requires anhydrous handling to prevent hydrolysis .

Preparation Methods

Nitro Reduction and Cyclization (Patent CN103420892A)

The most industrially scalable method derives from the preparation of 4-fluoroindole, as detailed in Chinese Patent CN103420892A. The process involves:

  • Condensation : Reacting 2-fluoro-6-nitrotoluene with dimethylformamide dimethylacetal (DMF-DMA) at 120°C for 20 hours to form (E)-2-(2-fluoro-6-nitrophenyl)-N,N-dimethylenamine.

  • Hydrogenation : Catalytic hydrogenation using Pd/C in methanol at room temperature under 0.2–3.0 MPa H₂ pressure reduces the nitro group to an amine while inducing cyclization to 4-fluoroindole.

Key Data :

  • Yield: ~85–90% after purification.

  • Advantages: Cost-effective starting materials, suitability for large-scale production.

  • Limitations: Requires strict control of hydrogenation conditions to avoid over-reduction.

N-Glycidylation of 4-Fluoro-Indole

Epichlorohydrin Alkylation (US4284573A)

The glycidyl group is introduced via reaction with epichlorohydrin under basic conditions, as adapted from US Patent 4284573A:

  • Alkylation : 4-Fluoro-indole is treated with epichlorohydrin in a polar aprotic solvent (e.g., DMF) at 60–80°C.

  • Dehydrohalogenation : Addition of aqueous NaOH (20–30%) eliminates HCl, forming the epoxide ring.

Optimization Insights :

  • Catalyst : Tetrahydrocarbyl phosphonium bicarbonate enhances reaction efficiency and reduces side products.

  • Solvent System : Methanol/water mixtures improve solubility of intermediates while minimizing epoxide hydrolysis.

  • Yield: 70–75% after column chromatography.

Direct Epoxidation of Allylic Intermediates

An alternative approach involves synthesizing N-allyl-4-fluoro-indole followed by epoxidation with m-CPBA (meta-chloroperbenzoic acid). However, this method suffers from poor regioselectivity and lower yields (~50%) due to competing oxidation of the indole ring.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)AdvantagesLimitations
Nitro Reduction2-Fluoro-6-nitrotolueneCondensation, Hydrogenation85–90Scalable, cost-effectiveRequires high-pressure hydrogenation
Fischer Synthesis4-FluorophenylhydrazineCyclization~40 (theoretical)Regioselective potentialUnverified for 4-position
Epichlorohydrin Route4-Fluoro-indoleAlkylation, Epoxidation70–75Reliable epoxide formationSensitive to hydrolysis
Allylic EpoxidationN-Allyl-4-fluoro-indolem-CPBA oxidation~50Avoids strong basesLow yield, side reactions

Mechanistic Considerations

Fluorination Regioselectivity

The 4-fluoro substitution is achieved through directed ortho-metalation strategies or via nitration/fluorination sequences. In the patent route, the fluorine’s position is dictated by the starting material (2-fluoro-6-nitrotoluene), ensuring regiochemical fidelity during cyclization.

Glycidylation Specificity

The indole nitrogen’s moderate nucleophilicity necessitates activation via deprotonation (e.g., using NaH) before epichlorohydrin attack. Competing O-glycidylation is negligible due to the indole’s electron-rich nitrogen.

Challenges and Mitigation Strategies

  • Epoxide Stability : The glycidyl group is prone to ring-opening under acidic or nucleophilic conditions. Storage under anhydrous, inert atmospheres is critical.

  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates this compound from unreacted starting materials.

  • Scale-Up Limitations : Batch hydrogenation in the 4-fluoroindole step requires specialized equipment, favoring continuous-flow systems for industrial adoption .

Q & A

Q. What methodologies assess the compound’s potential as a precursor in multi-step syntheses?

  • Methodological Answer : Evaluate compatibility with cross-coupling (e.g., Suzuki-Miyaura) by monitoring epoxy ring integrity via ¹H NMR. Screen protecting groups (e.g., Boc for amines) to prevent side reactions. Kinetic studies (e.g., in situ IR) track intermediate formation rates under catalytic conditions (e.g., Pd(PPh₃)₄) .

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